molecular formula C18H25NO6 B13890515 Tert-butyl 7,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate

Tert-butyl 7,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate

Cat. No.: B13890515
M. Wt: 351.4 g/mol
InChI Key: VRFOIPNJKUIHCS-UHFFFAOYSA-N
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Description

Tert-butyl 7,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate is a complex organic compound with a unique structure that includes a dioxino ring fused to a pyridine ring

Preparation Methods

The synthesis of Tert-butyl 7,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the dioxino ring followed by the introduction of the tert-butyl and phenyl groups. Reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods would likely optimize these steps for scalability and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Tert-butyl 7,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and the dioxino ring structure play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the observed biological effects.

Comparison with Similar Compounds

Similar compounds include other dioxino-pyridine derivatives with varying substituents. Compared to these compounds, Tert-butyl 7,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate is unique due to its specific tert-butyl and phenyl groups, which confer distinct chemical and biological properties. Similar compounds include:

  • 7-tert-Butyl-2,4-dichloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyridine
  • 7-(tert-butyl) 2-methyl 4-hydroxy-5,8-dihydropyrido[3,4-d]pyrimidine

These compounds share structural similarities but differ in their substituents and resulting properties.

Properties

Molecular Formula

C18H25NO6

Molecular Weight

351.4 g/mol

IUPAC Name

tert-butyl 7,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate

InChI

InChI=1S/C18H25NO6/c1-18(2,3)25-17(22)19-9-13(20)14(21)15-12(19)10-23-16(24-15)11-7-5-4-6-8-11/h4-8,12-16,20-21H,9-10H2,1-3H3

InChI Key

VRFOIPNJKUIHCS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C2C1COC(O2)C3=CC=CC=C3)O)O

Origin of Product

United States

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